Flavokawain A
Overview
Description
Flavokawain A is a naturally occurring chalcone found in the kava plant (Piper methysticum), which is traditionally used in the South Pacific for its sedative and anxiolytic properties . This compound has garnered significant attention due to its potential anti-cancer properties, particularly in inducing apoptosis in various cancer cell lines .
Mechanism of Action
Flavokawain A, also known as 2’-Hydroxy-4,4’,6’-trimethoxychalcone, is a naturally occurring chalcone that has been isolated from several medicinal plants, including the kava plant . It has been recognized for its potential therapeutic effects, particularly in the context of cancer treatment .
Target of Action
This compound primarily targets Protein arginine methyltransferase 5 (PRMT5) , a type II PRMT, which plays a crucial role in bladder cancer . It also targets cancer stem cells , inhibiting their growth . Furthermore, it interacts with iNOS and COX2 , suppressing their expression .
Mode of Action
This compound interacts with its targets in several ways. It inhibits PRMT5, leading to a decrease in cancer cell growth . It also suppresses the expression of iNOS and COX2, likely through the inhibition of the NF-ΚB pathway . In p53 mutant-type T24 cells, this compound activates CDK1 kinase activity via decreasing CDK1 inhibitory kinases Myt1 and Wee1 and increasing cyclin B1 .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the NF-ΚB pathway, which is involved in inflammation . It also activates the p-PI3K/p-AKT and Nrf2 signaling pathways, while suppressing caspase-dependent apoptosis . Furthermore, it inhibits Ubc12 neddylation, c-Myc, and keratin-8 expression .
Pharmacokinetics
It is known that the attachment of a sugar unit impacts the stability and solubility of flavonoids, often determining their bioavailability
Result of Action
This compound has several molecular and cellular effects. It induces G2M arrest in cell cycle progression of HER2-overexpressing breast cancer cell lines . It also reduces the tumor-initiating properties and stemness of prostate cancer . Furthermore, it significantly reduces the specific cellular melanin content .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the consumption of kava beverages, which contain this compound, has been linked to low cancer incidences in South Pacific Island nations . .
Biochemical Analysis
Biochemical Properties
Flavokawain A has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit Ubc12 neddylation, c-Myc, and keratin-8 expression in both CD44+/CD133+ prostate tumor spheroids and xenograft tumors .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce the tumor-initiating properties and stemness of prostate cancer . It also significantly inhibits the proliferation and migration of liver cancer cells, induces cellular apoptosis, and triggers intense DNA damage along with a strong DNA damage response .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to block the symmetric arginine dimethylation of histone H2A and H4 by binding to Y304 and F580 of PRMT5 . This suggests that this compound can be used as a targeted inhibitor of PRMT5 for the treatment of bladder cancer .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been found to regulate the glutamine metabolism pathway in PC3 cells by reducing intracellular glutamine, glutamic, and proline .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flavokawain A can be synthesized through the Claisen-Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base . The reaction typically requires conditions such as:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound involves the extraction from the kava plant using solvents like ethanol or methanol. The extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Flavokawain A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinones.
Reduction: It can be reduced to form dihydrochalcones.
Substitution: Various substituents can be introduced into the aromatic rings of this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophilic aromatic substitution reactions using reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochalcones.
Substitution: Halogenated or nitrated this compound derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive chalcones and flavonoids.
Biology: Studied for its role in inducing cell cycle arrest and apoptosis in cancer cells.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-oxidant properties.
Industry: Potential use in developing new pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
. These compounds share a similar backbone structure but differ in their side chains. Compared to flavokawain B and C, flavokawain A is unique in its stronger anti-cancer properties and its ability to induce apoptosis more effectively .
Similar Compounds
Flavokawain B: Known for its anti-inflammatory and anti-nociceptive properties.
Flavokawain C: Less studied but also exhibits anti-cancer properties.
Properties
IUPAC Name |
(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-11,20H,1-3H3/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIBCVBDFUTMPT-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317535 | |
Record name | Flavokawain A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
37951-13-6, 3420-72-2 | |
Record name | Flavokawain A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37951-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flavokawain A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037951136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3420-72-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37445 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Flavokawain A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLAVOKAWAIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OM2XZ2ZM3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
113 °C | |
Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main sources of 2'-Hydroxy-4,4',6'-trimethoxychalcone in nature?
A1: 2'-Hydroxy-4,4',6'-trimethoxychalcone has been isolated from various plant species, particularly those belonging to the Zingiberaceae and Annonaceae families. Some notable sources include:
- Kaempferia angustifolia [, ]
- Kaempferia rotunda [, ]
- Alpinia mutica []
- Artocarpus fulvicortex [, ]
- Goniothalamus gardneri []
- Orophea polycarpa []
Q2: What biological activities have been reported for 2'-Hydroxy-4,4',6'-trimethoxychalcone?
A2: Research suggests that this chalcone exhibits several potentially valuable biological activities, including:
- Cytotoxic activity: Studies have demonstrated its cytotoxic effects against various cancer cell lines, including HL-60 (human promyelocytic leukemia), MCF-7 (human breast cancer), and CaCO2 (colon cancer) [, , ].
- Platelet-activating factor (PAF) antagonistic activity: It shows inhibitory effects on PAF receptor binding, suggesting potential anti-inflammatory properties [].
- Antioxidant activity: 2'-Hydroxy-4,4',6'-trimethoxychalcone exhibits free radical scavenging activity, indicating potential benefits against oxidative stress [, ].
Q3: What is the molecular formula and weight of 2'-Hydroxy-4,4',6'-trimethoxychalcone?
A3: The molecular formula of 2'-Hydroxy-4,4',6'-trimethoxychalcone is C18H18O5, and its molecular weight is 314.33 g/mol.
Q4: How is the structure of 2'-Hydroxy-4,4',6'-trimethoxychalcone typically elucidated?
A4: The structure of 2'-Hydroxy-4,4',6'-trimethoxychalcone has been confirmed using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: This method provides detailed information about the hydrogen and carbon atoms in the molecule and their connectivity [, , , , ].
- Mass Spectrometry (MS): This technique determines the molecular weight and fragmentation pattern of the compound, aiding in structural identification [, , , , ].
- Infrared (IR) spectroscopy: IR spectroscopy reveals the functional groups present in the molecule, such as the hydroxyl and carbonyl groups [, , , ].
- Ultraviolet-visible (UV-Vis) spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which can be used to identify specific chromophores like the conjugated system in chalcones [].
- Single-crystal X-ray diffraction (XRD): This technique provides a three-dimensional structure of the molecule by analyzing the diffraction pattern of X-rays passing through a single crystal [].
Q5: Have any synthetic routes been developed for 2'-Hydroxy-4,4',6'-trimethoxychalcone?
A5: Yes, 2'-Hydroxy-4,4',6'-trimethoxychalcone can be synthesized chemically. One reported method involves the condensation of 2-hydroxy-4,6-dimethoxyacetophenone with anisaldehyde []. Another method uses a single-step acylation of 1,3,5-trimethoxybenzene with p-methoxycinnamic acid []. Additionally, selective nuclear iodination of the compound has been achieved using ICl [].
Q6: Has the structure-activity relationship (SAR) of 2'-Hydroxy-4,4',6'-trimethoxychalcone been investigated?
A6: While detailed SAR studies on this specific chalcone are limited, some insights can be derived from research on related chalcones:
- Hydroxyl groups: The presence and position of hydroxyl groups on the chalcone scaffold significantly influence its biological activity. Modifications to the hydroxyl groups can affect its interaction with target proteins and alter its pharmacological profile [].
Q7: Are there any known alternatives or substitutes for 2'-Hydroxy-4,4',6'-trimethoxychalcone with similar biological activities?
A7: Research on chalcones as a class of compounds with diverse biological activities is ongoing. Several other naturally occurring and synthetic chalcones have demonstrated activities similar to 2'-Hydroxy-4,4',6'-trimethoxychalcone, such as:
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